molecular formula C15H11N B8777800 Benzeneacetonitrile, alpha-(phenylmethylene)-

Benzeneacetonitrile, alpha-(phenylmethylene)-

Cat. No. B8777800
M. Wt: 205.25 g/mol
InChI Key: VFOKYTYWXOYPOX-UHFFFAOYSA-N
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Patent
US04116997

Procedure details

12 Grams of benzyl cyanide and 11 grams of benzaldehyde with 10 grams of NaOCOOCH3 are dissolved in 100 mls methanol and refluxed during two hours. The sodium carbonate is collected, hot, on a filter and the solvent is evaporated in a vacuo. There are obtained 22 grams of phenylcinnamonitrile, having Na2CO3 as an impurity. The pure product is obtained by washing with water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]#[N:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.O(C(OC)=O)[Na]>CO>[C:2]1([C:1](=[CH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]#[N:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
11 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
10 g
Type
reactant
Smiles
O([Na])C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed during two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The sodium carbonate is collected
FILTRATION
Type
FILTRATION
Details
hot, on a filter
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in a vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.